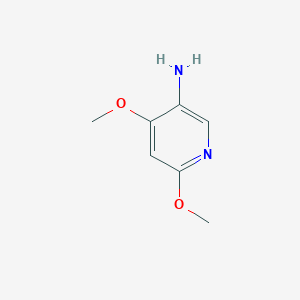

4,6-Dimethoxypyridin-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine derivatives has been explored in various studies. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine, followed by acidic hydrolysis and cyclodehydration . Another study reported the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, where the general synthetic strategy involved a low-temperature aryl bromide-to-alcohol conversion . These syntheses highlight the versatility of pyridine derivatives and their potential for creating novel compounds with desirable properties.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been a subject of interest. A redetermination of the crystal structure of 2-amino-4,6-dimethoxypyrimidin-1-ium 4-aminobenzoate revealed a released geometry of the primary amine groups and a redetermination of the position of the hydroxy H atom . Additionally, the crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine showed a flattened boat conformation of the triazine ring with specific puckering parameters . These findings contribute to a deeper understanding of the structural aspects of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been investigated, particularly in the context of their antioxidant properties. The study of 6-substituted-2,4-dimethyl-3-pyridinols revealed that some of these compounds are among the most effective phenolic chain-breaking antioxidants reported, with their reactivities toward peroxyl radicals examined in radical-initiated styrene autoxidations . This demonstrates the potential of pyridine derivatives in applications requiring antioxidant activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are diverse. Polyimides derived from pyridine-containing monomers exhibited good solubility, thermal stability, and outstanding mechanical properties, with low dielectric constants . The photophysical and electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were characterized by UV-Visible and fluorescence spectroscopy, as well as cyclic voltammetry, revealing intramolecular charge transfer transitions and redox behavior . These properties are crucial for the development of materials with specific functionalities.

Wissenschaftliche Forschungsanwendungen

Infrared Spectroscopic Studies

Infrared spectroscopy has been utilized to study the association of amino-pyridines, including 4,6-dimethoxypyridin-3-amine. This research focuses on the N-H asymmetric and symmetric stretching vibrations of monomer and associated molecules, providing insights into the molecular behavior of such compounds (Ramiah & Puranik, 1961).

Organometallic Chemistry

4,6-Dimethoxypyridin-3-amine has been involved in the synthesis of complex organometallic compounds. For instance, its derivatives have been used in forming ruthenium-butatrienylidene intermediates and related complexes, offering insights into the reactivity of these compounds in organometallic chemistry (Winter & Hornung, 1999).

Synthesis of Heterocyclic Compounds

The compound has been applied in synthesizing fused heterocycles based on thieno[2,3-b]pyridine, demonstrating its utility in creating new compounds with potential antimicrobial and antifungal activities (El-Essawy et al., 2010).

Electrophilic Substitution Studies

4,6-Dimethoxypyridin-3-amine has been examined in the context of electrophilic substitution, specifically in the nitration of pyridines. This research provides valuable insights into the reactivity and substitution patterns of such compounds (Johnson, Katritzky, & Viney, 1967).

Organometallic Coordination Chemistry

Research has also been conducted on the orthometalation of primary amines, including derivatives of 4,6-dimethoxypyridin-3-amine. These studies contribute to our understanding of coordination chemistry and metal-ligand interactions (Vicente et al., 1997).

Domino Reactions in Organic Synthesis

The compound has played a role in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, demonstrating its utility in complex organic reactions and the formation of novel compounds (Gunasekaran, Prasanna, & Perumal, 2014).

Safety and Hazards

Eigenschaften

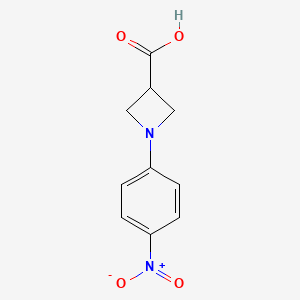

IUPAC Name |

4,6-dimethoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPPFWXTKDBNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696052 | |

| Record name | 4,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxypyridin-3-amine | |

CAS RN |

89943-34-0 | |

| Record name | 4,6-Dimethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

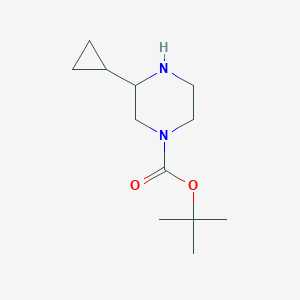

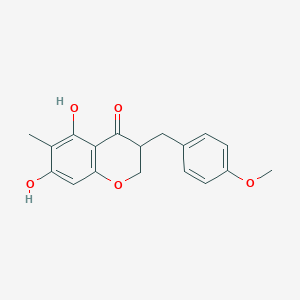

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

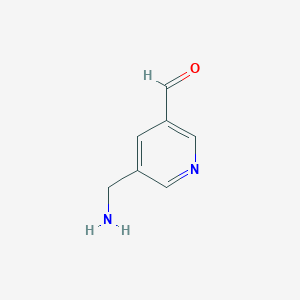

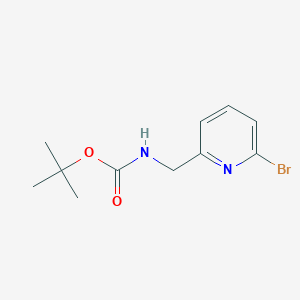

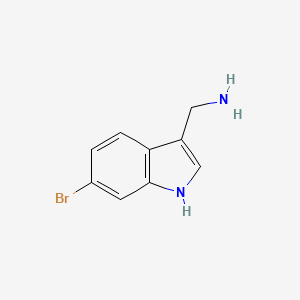

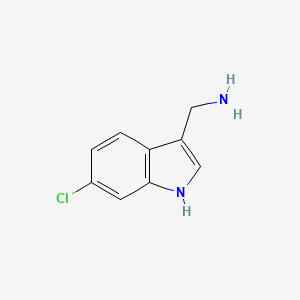

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)

![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)

![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)